

Accuracy and Precision Assessment of NDELA Assays in Shampoos: A Comparative Methodological Guide

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Compound of Interest

Compound Name: *N-Nitrosoethanolamine*

CAS No.: 98033-27-3

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Introduction: The Analytical Challenge of NDELA in Cosmetic Matrices

N-Nitrosodiethanolamine (NDELA) is a potent, highly polar nitrosamine recognized globally as a [1](#)[1]. In personal care products—particularly shampoos—NDELA is rarely an intentional ingredient; rather, it forms inadvertently through the nitrosation of diethanolamine (DEA) or triethanolamine (TEA), which are heavily utilized as surfactants and emulsifiers[1].

The primary analytical challenge lies in the shampoo matrix itself. Shampoos are complex emulsions rich in ionic and non-ionic surfactants, preservatives, and lipids. NDELA is highly hydrophilic and non-volatile, making it exceptionally difficult to extract efficiently without co-extracting surfactants that cause severe ion suppression in mass spectrometry[2].

Consequently, selecting an assay with high accuracy (recovery) and precision (low relative standard deviation, RSD) requires a deep mechanistic understanding of matrix-analyte interactions.

Mechanistic Causality: Why Standard Assays Fail

Traditional reversed-phase liquid chromatography (using standard C18 columns) struggles with NDELA. Because NDELA is highly polar, it exhibits poor retention on hydrophobic C18 stationary phases, eluting very early near the void volume[2]. This early elution coincides exactly with the elution of unretained matrix components (salts and polar surfactants), leading to massive signal suppression and poor precision.

To circumvent this, modern analytical strategies employ either derivatization to increase volatility for Gas Chromatography (GC)[3], or specialized stationary phases like Porous Graphitic Carbon (PGC) in Ultra-Performance Liquid Chromatography (UPLC) to strongly retain the polar analyte[2].

Comparative Analysis of Analytical Modalities

When assessing accuracy and precision, three primary methodologies dominate the field:

A. HPLC-MS/MS (ISO 15819:2014 Standard)

- Mechanism: The 1 utilizes high-performance liquid chromatography coupled with tandem mass spectrometry[1]. Extraction relies on water and dichloromethane (DCM), followed by Solid Phase Extraction (SPE) clean-up[1].
- Performance: Provides maximum specificity using the molecular ion and two diagnostic ions for unequivocal identification[1]. However, if standard C18 columns are used, the assay is susceptible to matrix effects unless the SPE clean-up is perfectly optimized for the specific shampoo formulation.
- Verdict: Highly reliable and regulatory-compliant, but throughput is limited by longer run times and rigorous sample prep requirements.

B. GC-TEA (Gas Chromatography - Thermal Energy Analyzer)

- Mechanism: NDELA is extracted, converted to a volatile derivative (e.g., via silylation), and separated by GC. The Thermal Energy Analyzer (TEA) pyrolyzes the nitrosamine to release nitrosyl radicals, which are detected via a 3[3].

- Performance: Exceptional sensitivity and specificity for the nitroso group. Historically, this method achieves limits of quantification (LOQ) as low as 10 µg/kg[3].
- Verdict: While highly sensitive, the TEA analysis and derivatization steps are 4[4]. Derivatization also introduces a variable that can impact inter-day precision.

C. UPLC-MS/MS with Mixed-Mode SPE

- Mechanism: Utilizes a Porous Graphitic Carbon (PGC) column which offers strong retention for polar compounds via charge-induced dipole interactions, bypassing the limitations of C18[2]. Pre-cleanup is achieved using 2 (combining reversed-phase and ion-exchange mechanisms)[2].
- Performance: Delivers rapid chromatographic separation (<7 minutes) with exceptional accuracy. Intra- and inter-day precisions are typically below 11.1%, with recovery accuracies ranging from 90.8% to 115.8%[2].
- Verdict: The modern gold standard for high-throughput, high-precision drug development and cosmetic safety labs.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three primary modalities based on validated field data:

Analytical Modality	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Accuracy (Recovery %)	Precision (RSD %)	Matrix Suitability
HPLC-MS/MS (ISO 15819)	10 - 20 µg/kg	50 µg/kg	> 90%	< 15%	Moderate (Requires rigorous SPE)
GC-TEA	5 µg/kg	10 µg/kg	~ 95%	< 12%	High (Post-derivatization)
UPLC-MS/MS (PGC Column)	10 µg/kg	20 µg/kg	90.8 - 115.8%	< 11.1%	Excellent (Mixed-mode SPE removes surfactants)

Self-Validating Experimental Protocol: UPLC-MS/MS Workflow

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. By introducing an isotopically labeled internal standard (d8-NDELA) at the very first step, the assay automatically corrects for any analyte loss during extraction or signal suppression during ionization[1]. If the absolute recovery of the internal standard falls outside the acceptable 80-120% threshold, the system flags the run, preventing false negatives.

Step-by-Step Methodology

Step 1: Matrix Spiking (The Self-Validation Anchor)

- **Action:** Weigh exactly 1.0 g of the homogenized shampoo sample into a 50 mL polypropylene centrifuge tube. Immediately spike with 50 µL of d8-NDELA internal standard (1 µg/mL)[1].
- **Causality:** Spiking before matrix disruption ensures the d8-NDELA experiences the exact same chemical environment, partitioning coefficients, and potential degradation as the

endogenous NDELA.

Step 2: Matrix Disruption & Liquid-Liquid Extraction (LLE)

- Action: Add 10 mL of HPLC-grade water and vortex vigorously for 2 minutes. For shampoos with high lipid content (e.g., conditioning shampoos), add 5 mL of dichloromethane (DCM)[1]. Centrifuge at 4000 rpm for 10 minutes.
- Causality: Water extracts the highly polar NDELA. The DCM addition creates a biphasic system that partitions out non-polar lipids and hydrophobic silicones, preventing them from fouling the downstream SPE cartridge[1]. Carefully collect the upper aqueous phase.

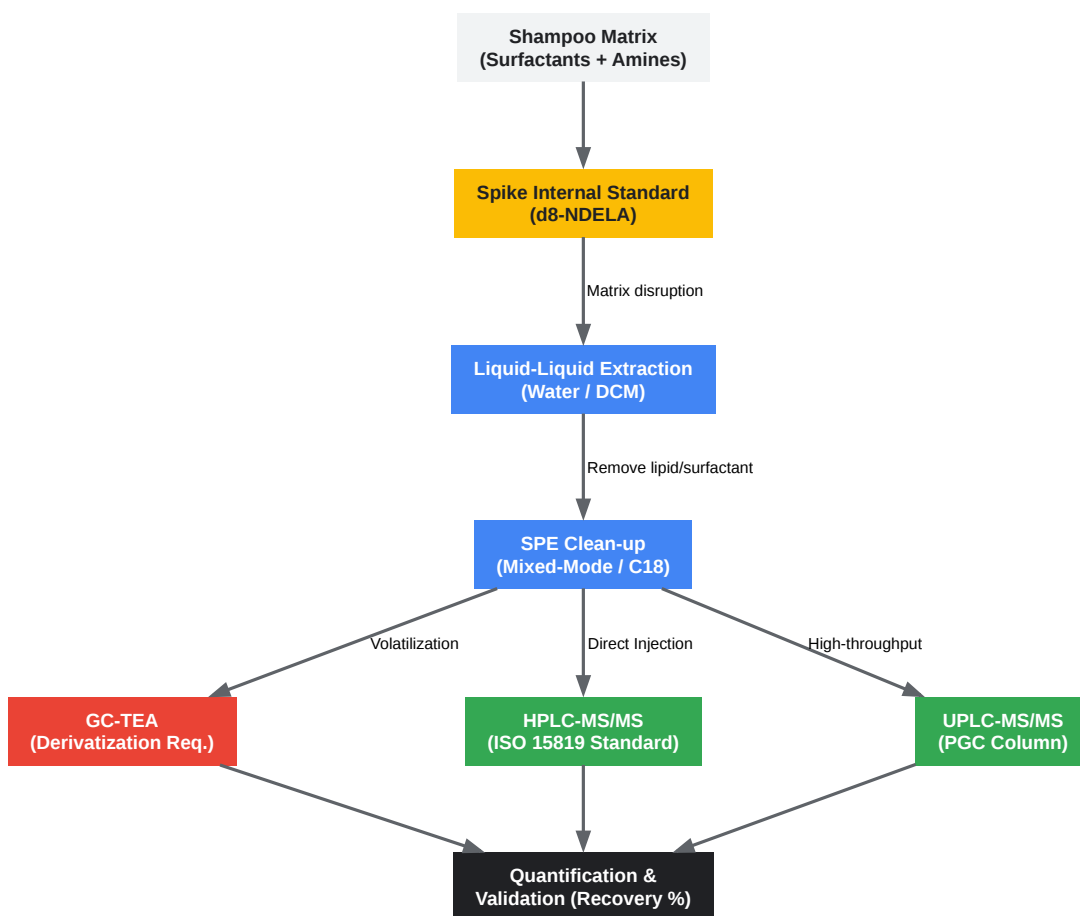
Step 3: Mixed-Mode Solid Phase Extraction (SPE)

- Action: Condition a mixed-mode SPE cartridge (e.g., Bond Elut AccuCAT) with 3 mL of methanol followed by 3 mL of water[2]. Load the aqueous extract at a flow rate of 1 mL/min. Wash with 2 mL of 5% methanol in water. Elute the NDELA with 5 mL of 100% methanol.
- Causality: Mixed-mode sorbents contain both hydrophobic and ion-exchange functional groups. This dual-mechanism actively traps ionic surfactants (like sodium laureth sulfate) while allowing the neutral, polar NDELA to be cleanly eluted[2].

Step 4: Reconstitution & UPLC-MS/MS Analysis

- Action: Evaporate the methanolic eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 1 mL of the initial mobile phase (1mM ammonium acetate with 0.1% acetic acid)[2].
- Action: Inject 5 µL onto a Porous Graphitic Carbon (PGC) column. Monitor the Multiple Reaction Monitoring (MRM) transitions: m/z 134.9 > 103.7 for NDELA and m/z 143.1 > 111.0 for d8-NDELA[2].
- Causality: The PGC column retains NDELA through electronic interactions between the analyte's polar groups and the delocalized electrons of the graphite, ensuring it elutes well after the void volume[2]. This completely bypasses the ion suppression zone, guaranteeing high precision.

Analytical Workflow Visualization



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Figure 1: Analytical workflow for NDELA quantification in shampoo matrices.

Conclusion

For researchers and drug development professionals tasked with cosmetic safety, the accurate quantification of NDELA is non-negotiable. While GC-TEA provides historical reliability and extreme sensitivity[3], the derivatization bottleneck limits its utility in high-throughput environments[4]. The ISO 15819 HPLC-MS/MS method remains the regulatory backbone[1], but for laboratories demanding maximum precision and rapid turnaround, UPLC-MS/MS utilizing a Porous Graphitic Carbon column and mixed-mode SPE represents the pinnacle of current analytical capabilities[2]. By embedding isotopic internal standards at the very beginning of the workflow, scientists can ensure every single run is a self-validating proof of safety.

References

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